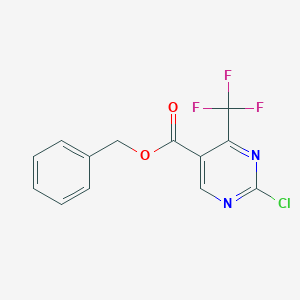

2-chloro-4-(trifluorométhyl)pyrimidine-5-carboxylate de benzyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves catalytic reactions in environmentally benign solvents, highlighting methods that prioritize efficiency and green chemistry principles. For instance, the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives utilizes thiamine hydrochloride (VB1) as an inexpensive and readily available catalyst in water medium, demonstrating an approach that could be adapted for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (Liu, Lei, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those structurally related to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, has been elucidated through various spectroscopic techniques and X-ray crystallography. These studies provide insights into the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their reactivity and interactions with biological targets. For example, the crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate reveals a screw-boat conformation of the pyrimidine ring, demonstrating the complex geometries that can arise in these compounds (Sankar, Naveen, Lokanath, & Gunasekaran, 2015).

Chemical Reactions and Properties

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, leveraging the reactivity of the chloro and trifluoromethyl groups. These reactions include nucleophilic substitutions, where the chlorine atom can be replaced by various nucleophiles, and transformations involving the carboxylate group to introduce additional functional groups or to form ring structures. The intramolecular Friedel-Crafts cyclization, as demonstrated in the synthesis of 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines, exemplifies the type of complex transformations that can be achieved (Yang, Che, Dang, Wei, Gao, & Bai, 2005).

Applications De Recherche Scientifique

Agents neuroprotecteurs et antineuro-inflammatoires

Une étude récente a montré que la pyrimidine et ses dérivés, qui incluraient le 2-chloro-4-(trifluorométhyl)pyrimidine-5-carboxylate de benzyle, ont été prouvés comme ayant une activité antivirale, anticancéreuse, antioxydante et antimicrobienne . Ceci a conduit à des études sur l'activité neuroprotectrice et anti-inflammatoire des hybrides triazole-pyrimidine sur des modèles de cellules neuronales et de microglies humaines . Les résultats ont révélé des propriétés neuroprotectrices et anti-inflammatoires prometteuses .

Étude des substitutions chimiques

Ce composé peut être utilisé pour étudier l'effet des substitutions chimiques sur les interactions interfaciales des pyrimidines avec la phase stationnaire chromatographique de type membrane artificielle immobilisée (IAM) qui mime les phospholipides . Cela pourrait être utile pour comprendre comment différentes substitutions chimiques affectent le comportement des pyrimidines.

Synthèse de nouveaux composés

Le this compound pourrait potentiellement être utilisé comme matière première ou intermédiaire dans la synthèse de nouveaux composés. Par exemple, il pourrait être utilisé dans la synthèse de nouveaux hybrides triazole-pyrimidine .

Mécanisme D'action

Target of Action

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are also being studied for their neuroprotective and anti-inflammatory activity .

Mode of Action

It is known that pyrimidine derivatives can interact with various targets in the body, leading to a range of effects . For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .

Biochemical Pathways

It has been observed that pyrimidine derivatives can inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells . This suggests that these compounds may affect the NF-kB inflammatory pathway .

Result of Action

Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Orientations Futures

Propriétés

IUPAC Name |

benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N2O2/c14-12-18-6-9(10(19-12)13(15,16)17)11(20)21-7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHJVPJLOZDZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371069 | |

| Record name | Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175137-29-8 | |

| Record name | Phenylmethyl 2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-29-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)

![3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester](/img/structure/B68675.png)

![N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)

![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)

![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)